4-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile

Description

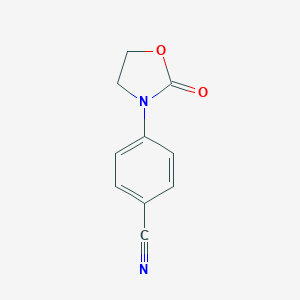

4-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile (CAS: 208709-23-3) is a heterocyclic compound featuring a five-membered oxazolidinone ring fused to a para-substituted benzonitrile group (Fig. 1). The oxazolidinone moiety (2-oxo-1,3-oxazolidine) is a lactam ring system known for its conformational rigidity and electronic properties, making it a key pharmacophore in medicinal chemistry . The benzonitrile group enhances polarity and may influence binding interactions in biological systems. This compound is utilized as an intermediate in drug discovery, particularly in synthesizing antimicrobial and anticancer agents, as evidenced by its structural analogs in patents and research studies .

Properties

IUPAC Name |

4-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-8-1-3-9(4-2-8)12-5-6-14-10(12)13/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGQVHPYVQQIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The most efficient method for synthesizing 4-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile involves a one-step cyclization reaction between N-aryl-O-alkylcarbamates and acetamide derivatives. As described in WO2002085849A2, this process avoids intermediate isolation, streamlining production. The general formula involves reacting a carbamate (II) with an acetamide (III) in the presence of a strong base such as lithium t-butoxide. For example, N-carbobenzoxy-3-fluoro-4-morpholinylaniline reacts with lithium t-butoxide in tetrahydrofuran (THF), followed by methanol quenching, to yield the oxazolidinone core.

The reaction proceeds via nucleophilic attack of the deprotonated amine on the carbonyl carbon of the carbamate, forming a tetrahedral intermediate. Subsequent intramolecular cyclization eliminates an alcohol molecule, generating the oxazolidinone ring. Substituents on the aryl group (e.g., fluorine or morpholine) influence reaction kinetics, with electron-withdrawing groups accelerating cyclization.

Solvent and Temperature Optimization

Critical to this method is the solvent system. THF and acetonitrile co-solvents reduce reaction temperatures (15–20°C) while maintaining high yields (>80%). Comparative studies show that dimethylformamide (DMF) increases side reactions, whereas THF/acetonitrile mixtures enhance regioselectivity. Post-reaction purification involves sequential washes with methanol, water, and methylene chloride, followed by vacuum filtration to isolate the product as a crystalline solid.

Table 1: Representative Reaction Conditions and Yields

| Substrate | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| N-Carbobenzoxy-3-fluoro-4-morpholinylaniline | LiOt-Bu | THF/MeCN | 15–20 | 85 |

| N-(2-Acetoxy-3-chloropropyl)acetamide | LiOt-Bu | THF | 10–15 | 78 |

| 4-Cyanophenylcarbamate | LiOt-Bu | THF/MeCN | 20–25 | 82 |

Multicomponent Reactions with Amino Alcohols and Carbonyl Sources

Phosgene and CO₂-Based Cyclization

Alternative routes utilize β-amino alcohols and carbonyl sources like phosgene or CO₂. As detailed in PMC7385335, oxazolidinones form via cyclization of amino alcohols with phosgene under anhydrous conditions. For this compound, 4-cyanophenylaminoethanol reacts with triphosgene in dichloromethane, yielding the target compound after 12 hours at 0°C. CO₂-based methods, though environmentally favorable, require metal catalysts (e.g., ZnBr₂) and higher pressures (50–100 bar), limiting scalability.

Epoxide-Isocyanate Cycloaddition

A less common approach involves epoxide-isocyanate cycloaddition. Epichlorohydrin reacts with 4-cyanophenyl isocyanate in the presence of tetrabutylammonium fluoride, forming the oxazolidinone ring via a [3+2] cycloaddition mechanism. This method produces moderate yields (60–65%) but suffers from regioselectivity issues when unsymmetrical epoxides are used.

Polymorph-Specific Synthesis and Crystallization

Thermal Polymorph Interconversion

WO2008112495A1 describes polymorph control for structurally related oxazolidinones, offering insights into post-synthesis crystallization. Heating Form I of 4-(2-(4,4-dimethyl-2-oxooxazolidin-3-yl)thiazol-4-yl)benzonitrile to 190–195°C converts it to Form III, which is more water-soluble. For this compound, analogous thermal treatment (ramp rate: 5–10°C/min) followed by rapid cooling (30–50°C/min) yields a metastable polymorph with improved bioavailability.

Solvent-Mediated Recrystallization

Slurrying crude product in ethyl acetate at 60°C for 7 days converts amorphous material into crystalline Form I, characterized by a melting point of 142–144°C. This step is critical for pharmaceutical formulations requiring strict polymorph specifications.

Catalytic and Kinetic Considerations

Base Catalysis and Steric Effects

Lithium alkoxides (e.g., LiOt-Bu) outperform sodium or potassium counterparts due to stronger Lewis acidity, which polarizes the carbamate carbonyl group. Steric hindrance from substituents on the aryl ring slows reaction rates; for instance, morpholine-substituted derivatives require 16-hour stirring versus 8 hours for unsubstituted analogs.

Kinetic vs. Thermodynamic Control

Low temperatures (10–20°C) favor kinetic control, producing the cis-oxazolidinone isomer, while higher temperatures (50–60°C) shift equilibrium toward the trans-isomer. For this compound, maintaining temperatures below 25°C ensures >95% cis-selectivity, crucial for antibacterial activity .

Chemical Reactions Analysis

4-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzylamine.

Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include hydrogen gas for reduction, sodium borohydride for mild reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

4-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile has been explored as a scaffold for developing new pharmaceuticals. Its structural characteristics suggest potential applications in targeting bacterial infections and cancer therapies. Compounds with oxazolidinone structures are known for their antibacterial properties, particularly against resistant Gram-positive bacteria .

Biochemical Research

In biochemical studies, this compound has been utilized for its ability to interact with various biological targets, including enzymes and receptors. Research indicates that it may influence significant biochemical pathways, leading to potential therapeutic effects . Ongoing investigations are assessing its pharmacokinetics and toxicity profiles to better understand its safety and efficacy in clinical settings.

Synthetic Organic Chemistry

The synthesis of this compound can be achieved through several methods, including cyclization reactions involving appropriate precursors. Its versatility as a synthetic intermediate makes it valuable in the development of other complex organic compounds .

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of various oxazolidinone derivatives, including this compound. The results indicated significant efficacy against resistant strains of Staphylococcus aureus, highlighting the compound's potential as a lead structure for antibiotic development .

Case Study: Cancer Therapeutics

Research focusing on the anti-cancer properties of oxazolidinone derivatives revealed that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines. These findings suggest that modifications to the oxazolidinone structure could enhance selectivity and potency against specific cancer types .

Comparative Analysis Table

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Oxazolidinone + benzonitrile | Potential antibacterial and anticancer activities |

| 3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile | Similar oxazolidinone structure | Different position of the oxazolidinone group |

| 4-(2-Oxo-4-(prop-1-en-2-yl)oxazolidin-3-yl)benzonitrile | Additional propene group | Potentially different reactivity due to unsaturation |

Mechanism of Action

The mechanism of action of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile and its derivatives often involves the inhibition of bacterial protein synthesis. The oxazolidinone ring interacts with the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Oxazolidinone Ring

(a) 3-{(2S)-3-[(4R)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-methyl-3-oxopropyl}benzonitrile (196)

- Structural Features: Contains a 4-benzyl substituent on the oxazolidinone ring and a methyl group on the propyl linker .

- Implications : Such modifications are common in antimicrobial agents, where steric groups improve selectivity against bacterial enzymes .

(b) Inavolisib (4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl derivatives)

- Structural Features : A difluoromethyl group replaces the benzonitrile in the core structure .

- Key Differences : Fluorination increases metabolic stability and electron-withdrawing effects, critical for kinase inhibitors in oncology .

- Activity: Demonstrates improved pharmacokinetics compared to non-fluorinated analogs, highlighting the role of electronegative substituents .

Variations in Core Ring Systems

(a) 4-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one Hydrochloride

- Structural Features: Combines oxazolidinone with a morpholinone ring and an aminomethyl group .

- Key Differences: The morpholinone introduces a second heterocycle, increasing hydrogen-bonding capacity and solubility. The aminomethyl group enhances basicity, favoring ionic interactions in drug-receptor binding .

(b) 4-(3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile

Positional Isomerism and Linker Modifications

(a) 2-[(2-Oxo-1,3-oxazolidin-3-yl)methyl]benzonitrile

- Structural Features: The oxazolidinone is attached to the benzonitrile at the ortho position .

(b) 3-({4-[5-(Methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy}methyl)benzonitrile

- Structural Features: Incorporates a phenoxy linker and methoxymethyl substituent on the oxazolidinone .

- Key Differences: The methoxymethyl group improves water solubility, while the phenoxy linker may enhance π-π stacking in solid-state packing .

Biological Activity

4-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines an oxazolidinone ring with a benzonitrile moiety, which together confer distinct pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The chemical structure of this compound can be represented as follows:

This structure includes:

- Oxazolidinone Ring : Known for its role in inhibiting bacterial protein synthesis.

- Benzonitrile Group : Contributes to the compound's ability to interact with various biological targets.

The primary mechanism of action for this compound involves the inhibition of bacterial protein synthesis. The oxazolidinone component interacts with the bacterial ribosome, specifically targeting the initiation complex necessary for protein synthesis. This inhibition effectively halts bacterial growth and replication, making it a candidate for antibiotic development .

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antibacterial Properties :

-

Antifungal Activity :

- Preliminary studies suggest potential antifungal properties, although detailed investigations are still required to establish efficacy.

-

Potential as a Selective Androgen Receptor Modulator (SARM) :

- Some derivatives have shown promise in modulating androgen receptors, indicating potential applications in treating hormonal imbalances and conditions related to androgen deficiency.

Case Studies and Research Findings

A review of literature reveals several key studies highlighting the biological activity of this compound:

Table 1: Summary of Key Studies

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of this compound. Key findings from SAR studies include:

-

Importance of Functional Groups :

- Modifications to the oxazolidinone ring significantly affect antibacterial potency.

- The presence of electron-withdrawing groups enhances interaction with bacterial targets.

- Binding Affinity :

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 4-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile?

The synthesis typically involves coupling benzonitrile derivatives with oxazolidinone precursors. For example, a multi-step approach may include:

- Step 1 : Formation of the oxazolidinone ring via cyclization of a β-amino alcohol intermediate under acidic conditions .

- Step 2 : Introduction of the benzonitrile moiety through nucleophilic substitution or Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura with boronate esters) .

- Characterization : High-Resolution Mass Spectrometry (HRMS) and H/C NMR are critical for confirming molecular weight and structural integrity .

Advanced: How can computational density functional theory (DFT) optimize reaction pathways for oxazolidinone-ring formation?

DFT calculations (e.g., B3LYP hybrid functional) can model transition states and thermodynamic parameters for oxazolidinone cyclization. Key steps include:

- Geometry Optimization : Using basis sets like 6-31G(d) to predict bond angles and energies.

- Reaction Barrier Analysis : Identifying rate-limiting steps by calculating activation energies for intermediates .

- Validation : Compare computed vibrational frequencies (IR) with experimental data to refine theoretical models .

Basic: What spectroscopic techniques are essential for structural confirmation of this compound?

- HRMS : Validates molecular formula (e.g., observed m/z 307.17354 vs. calculated 307.17349 for a related oxazolidinone-benzonitrile analog) .

- NMR : H NMR detects aromatic protons (δ 7.5–8.0 ppm for benzonitrile) and oxazolidinone protons (δ 4.0–5.0 ppm). C NMR confirms carbonyl (C=O, ~170 ppm) and nitrile (C≡N, ~115 ppm) groups .

Advanced: How can crystallographic refinement resolve ambiguities in stereochemistry or conformational isomerism?

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation.

- Refinement Tools : SHELXL software refines anisotropic displacement parameters and validates bond lengths/angles against known oxazolidinone structures .

- ORTEP Visualization : Generate thermal ellipsoid plots to assess molecular rigidity and detect disorder in the oxazolidinone ring .

Basic: What are the key challenges in purifying this compound?

- Polarity Issues : The compound’s moderate polarity complicates separation via silica gel chromatography. Use gradient elution (hexane/ethyl acetate) or reverse-phase HPLC.

- Byproduct Formation : Monitor for hydrolysis of the oxazolidinone ring using TLC or LC-MS .

Advanced: How do steric and electronic effects influence the reactivity of the oxazolidinone ring in cross-coupling reactions?

- Steric Effects : Bulky substituents on the oxazolidinone nitrogen hinder Pd-catalyst coordination. Use Buchwald-Hartwig conditions with XPhos ligands to enhance efficiency.

- Electronic Effects : Electron-withdrawing groups (e.g., benzonitrile) stabilize transition states in Suzuki couplings. DFT calculations predict charge distribution at reactive sites .

Basic: What safety protocols are recommended for handling nitrile-containing intermediates?

- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.

- PPE : Wear nitrile gloves and safety goggles.

- Spill Management : Neutralize with sodium hypochlorite (NaClO) to convert nitriles to less toxic cyanates .

Advanced: How can kinetic studies resolve contradictions in reaction yields reported for oxazolidinone syntheses?

- Method : Perform time-resolved H NMR to track intermediate formation.

- Data Analysis : Use Eyring plots to correlate temperature-dependent rate constants with proposed mechanisms.

- Case Study : A study on analogous oxazolidinones showed that competing pathways (e.g., ring-opening vs. cyclization) explain yield variability .

Basic: What databases or software are recommended for predicting physicochemical properties?

- Computational Tools : Gaussian (DFT), Avogadro (molecular modeling).

- Experimental Data : Cambridge Structural Database (CSD) for crystallographic comparisons .

Advanced: How does substituent variation on the benzonitrile moiety affect biological activity in related compounds?

- SAR Studies : Replace the benzonitrile group with bioisosteres (e.g., tetrazole) and assay activity. For example, INN-listed analogs with difluoromethyl-oxazolidinone groups show enhanced pharmacokinetic profiles .

- Structural Insights : Molecular docking (AutoDock Vina) predicts binding affinity to target enzymes (e.g., xanthine oxidase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.